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Compound of Interest

Compound Name: Myristyl Stearate

Cat. No.: B094210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for myristyl
stearate (tetradecyl octadecanoate), a wax ester commonly utilized in cosmetics,

pharmaceuticals, and as a research standard. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for these analyses.

Chemical Structure and Properties
Myristyl stearate is the ester formed from myristyl alcohol (1-tetradecanol) and stearic acid

(octadecanoic acid).

IUPAC Name: Tetradecyl octadecanoate

Molecular Formula: C₃₂H₆₄O₂

Molecular Weight: 480.85 g/mol

CAS Number: 17661-50-6

Spectroscopic Data
The following tables summarize the key spectroscopic data for myristyl stearate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b094210?utm_src=pdf-interest
https://www.benchchem.com/product/b094210?utm_src=pdf-body
https://www.benchchem.com/product/b094210?utm_src=pdf-body
https://www.benchchem.com/product/b094210?utm_src=pdf-body
https://www.benchchem.com/product/b094210?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm Multiplicity Assignment

~4.05 Triplet -COOCH₂- (Ester methylene)

~2.2-2.4 Triplet
-CH₂COO- (α-methylene to

carbonyl)

~1.5-1.7 Multiplet
-CH₂CH₂COO- (β-methylene

to carbonyl) & -COOCH₂CH₂-

~1.2-1.4 Broad Singlet -(CH₂)n- (Methylene chain)

~0.88 Triplet -CH₃ (Terminal methyl)

Table 1: ¹H NMR spectroscopic data for myristyl stearate. Data is compiled from typical values

for long-chain fatty acid esters.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

~173-174 C=O (Ester carbonyl)

~64-65 -COOCH₂- (Ester methylene carbon)

~34-35 -CH₂COO- (α-methylene to carbonyl)

~31-32 -(CH₂)n- (Methylene chain near ends)

~29-30 -(CH₂)n- (Bulk methylene chain)

~25-26
-CH₂CH₂COO- (β-methylene to carbonyl) & -

COOCH₂CH₂-

~22-23 -CH₂CH₃

~14 -CH₃ (Terminal methyl)
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Table 2: Estimated ¹³C NMR spectroscopic data for myristyl stearate. Values are based on

characteristic chemical shifts for long-chain fatty acid esters.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~2915 & 2849 Strong
C-H asymmetric and

symmetric stretching (alkane)

~1740 Strong C=O stretching (ester)[1]

~1472 Medium C-H bending (-CH₂-)

~1180 Strong C-O stretching (ester)[1]

~720 Medium C-H rocking (- (CH₂)n -)

Table 3: Key FTIR absorption bands for myristyl stearate.

Mass Spectrometry (MS)
Mass spectrometry of myristyl stearate is typically performed using gas chromatography-

mass spectrometry (GC-MS) with electron ionization (EI).

m/z Interpretation

480 [M]⁺ (Molecular ion) - often weak or absent in EI

285 [CH₃(CH₂)₁₆CO]⁺ (Stearoyl fragment)

286
McLafferty rearrangement product of the

stearate moiety

196 [CH₃(CH₂)₁₃]⁺ (Myristyl fragment)

57, 43 Alkyl chain fragments

Table 4: Prominent peaks in the electron ionization mass spectrum of myristyl stearate.[2]

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of myristyl stearate in about 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4

seconds.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Due to the long relaxation times of quaternary carbons and carbons in long chains, a

longer relaxation delay (e.g., 5-10 seconds) and a larger number of scans (e.g., 1024 or

more) may be necessary to achieve a good signal-to-noise ratio.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of solid myristyl stearate directly onto the ATR crystal.

Apply pressure using the instrument's clamp to ensure good contact between the sample

and the crystal.
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Instrumentation: Use a Fourier Transform Infrared spectrometer equipped with an ATR

accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The spectrum is usually displayed in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of myristyl stearate (e.g., 1 mg/mL) in a

volatile organic solvent such as hexane or ethyl acetate.

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer with an

electron ionization source.

Gas Chromatography:

Column: A non-polar capillary column (e.g., DB-1ms or HP-5ms) is suitable.

Injection: Inject 1 µL of the sample solution into the GC inlet, typically in split mode.

Temperature Program: Start at a lower temperature (e.g., 150 °C), then ramp to a high

temperature (e.g., 300 °C) to ensure elution of the high molecular weight ester.

Mass Spectrometry:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan a mass range of m/z 40-600.

Data Analysis: Identify the peak corresponding to myristyl stearate in the total ion

chromatogram and analyze the corresponding mass spectrum.
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like myristyl stearate.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b094210#myristyl-stearate-spectroscopic-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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